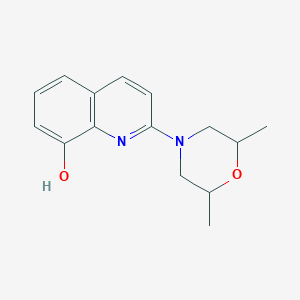

2-(2,6-Dimethylmorpholino)quinolin-8-ol

Description

2-(2,6-Dimethylmorpholino)quinolin-8-ol is a synthetic quinolin-8-ol derivative characterized by a 2,6-dimethylmorpholine substituent at the 2-position of the quinoline core. This compound combines the metal-chelating properties of the 8-hydroxyquinoline scaffold with the steric and electronic effects of the dimethylmorpholine group, making it a candidate for applications in medicinal chemistry, particularly in anticancer and antimicrobial research. Its structure allows for coordination with divalent cations (e.g., Zn²⁺, Mg²⁺), a feature shared with other 8-hydroxyquinoline derivatives, but its pharmacokinetic and physicochemical properties are distinct due to the morpholine substituent.

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)quinolin-8-ol |

InChI |

InChI=1S/C15H18N2O2/c1-10-8-17(9-11(2)19-10)14-7-6-12-4-3-5-13(18)15(12)16-14/h3-7,10-11,18H,8-9H2,1-2H3 |

InChI Key |

MANYOXWVVOSUSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are conducted in the presence of a suitable base and solvent.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)quinolin-8-ol is a chemical compound with a quinoline structure that includes a morpholine moiety and a hydroxyl group at the 8-position. It has a molecular formula of C13H16N2O and a molecular weight of approximately 220.28 g/mol. The compound's structure consists of a quinoline ring fused with a morpholine ring, giving it unique chemical properties and potential biological activities. Research indicates that this compound exhibits significant biological activity, especially in medicinal chemistry. Its structural features suggest it has potential as an antimicrobial and anticancer agent. The applications of this compound span several fields, including pharmaceutical development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Structural Similarities

Several compounds share structural similarities with this compound. Notable examples include:

- Quinolin-8-ol Antimicrobial properties but lacks a morpholine moiety.

- 4-Methylmorpholine Similar nitrogen-containing structure.

- 5-Chloroquinolin-8-ol Exhibits different reactivity due to the chlorine atom.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)quinolin-8-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) : The 2,6-dimethylmorpholine group optimizes solubility and target engagement without excessive hydrophobicity, a common drawback in styryl-substituted analogues.

Therapeutic Potential: While less potent than STQ-NO2 in vitro, the compound’s balanced pharmacokinetics make it a viable candidate for in vivo studies.

Limitations : Reduced cell permeability compared to simpler derivatives may necessitate prodrug strategies for systemic applications.

Biological Activity

2-(2,6-Dimethylmorpholino)quinolin-8-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase type 4D (PDE4D). PDE4D inhibition has been linked to therapeutic effects in various neurodegenerative diseases such as Alzheimer's disease and conditions involving cognitive deficits .

The primary mechanism through which this compound exerts its effects is through the selective inhibition of PDE4D. This enzyme is crucial in regulating intracellular levels of cyclic AMP (cAMP), a secondary messenger involved in numerous signaling pathways. By inhibiting PDE4D, this compound enhances cAMP signaling, which is beneficial for cognitive function and neuroprotection .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Inhibition of PDE4D : This leads to increased levels of cAMP, positively influencing memory and learning processes.

- Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative disorders by mitigating symptoms associated with Alzheimer's disease .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions .

Data Table: Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| PDE4D Inhibition | Enhanced cognitive function | |

| Neuroprotection | Reduced neurodegeneration in animal models | |

| Anti-inflammatory | Decreased inflammatory markers |

Case Studies

-

Alzheimer’s Disease Model :

A study involving animal models demonstrated that administration of this compound resulted in improved memory retention and cognitive performance. The underlying mechanism was attributed to increased cAMP levels due to PDE4D inhibition . -

Inflammatory Response :

In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines in activated microglial cells. This suggests a potential role in managing neuroinflammation associated with chronic neurodegenerative diseases . -

Cognitive Enhancement :

Clinical trials are underway to evaluate the efficacy of PDE4D inhibitors like this compound in enhancing cognitive functions in patients with mild cognitive impairment (MCI). Preliminary results indicate promising outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.